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Compound of Interest

Compound Name: Ethyl 3-nitrocinnamate

Cat. No.: B181331

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 3-nitrocinnamate is a chemical compound with applications in organic synthesis and as
a potential intermediate in the manufacturing of pharmaceuticals. Accurate characterization of
this compound is crucial for quality control, reaction monitoring, and regulatory purposes.
These application notes provide detailed protocols for the characterization of Ethyl 3-
nitrocinnamate using various analytical techniques, including Nuclear Magnetic Resonance
(NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Chemical and Physical Properties

Property Value Reference

ethyl (E)-3-(3-nitrophenyl)prop-

IUPAC Name > enoate
Molecular Formula C11H11NOa
Molecular Weight 221.21 g/mol
CAS Number 5396-71-4
Melting Point 74-76°C
Appearance Solid
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Analytical Techniques and Protocols

A comprehensive characterization of Ethyl 3-nitrocinnamate involves the use of multiple
analytical techniques to confirm its identity, purity, and structure.
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Caption: Analytical workflow for the characterization of Ethyl 3-nitrocinnamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of Ethyl 3-
nitrocinnamate. Both *H and 3C NMR are essential for a complete structural assignment.

1H NMR Spectroscopy Protocol

o Sample Preparation: Dissolve 5-10 mg of Ethyl 3-nitrocinnamate in approximately 0.6 mL
of deuterated chloroform (CDCIs).

e Instrument: Bruker AC-300 (or equivalent 300-600 MHz NMR spectrometer).

e Parameters:
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[e]

Pulse Program: Standard single pulse

Number of Scans: 16

o

[¢]

Acquisition Time: ~3 seconds

[¢]

Relaxation Delay: 1 second

o Data Analysis: Process the Free Induction Decay (FID) with an exponential window function
and Fourier transform. Reference the spectrum to the residual solvent peak (CDCls at 7.26
ppm). Integrate all peaks and determine the chemical shift (&), multiplicity (singlet, doublet,
triplet, etc.), and coupling constants (J).

13C NMR Spectroscopy Protocol

o Sample Preparation: Use the same sample prepared for *H NMR.

e Instrument: Bruker AC-300 (or equivalent 75-150 MHz NMR spectrometer).

e Parameters:

[e]

Pulse Program: Proton-decoupled

o

Number of Scans: 1024 or more to achieve adequate signal-to-noise

[¢]

Acquisition Time: ~1-2 seconds

[¢]

Relaxation Delay: 2 seconds

o Data Analysis: Process the FID with an exponential window function and Fourier transform.
Reference the spectrum to the solvent peak (CDClIs at 77.16 ppm).

Quantitative NMR Data

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181331?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

'H NMR
Chemical Shift (ppm) Multiplicity Integration Assignment
8.45 t, J=2.0 Hz 1H Ar-H
8.4 ddd, J=8.2,2.3,1.1 1H ArH

Hz
7.85 d, J=7.8 Hz 1H Ar-H
7.74 d, J=16.0 Hz 1H =CH-Ar
7.61 t, J=8.0 Hz 1H Ar-H
6.60 d, J=16.0 Hz 1H -CO-CH=
4.30 q,J=7.1Hz 2H -O-CHa-
1.36 t,J=7.1Hz 3H -CHs
B3C NMR

Chemical Shift (ppm) Assignment

165.8 C=0
148.8 Ar-C-NO:z
142.0 =CH-Ar
136.2 Ar-C
133.2 Ar-CH
130.1 Ar-CH
1251 Ar-CH
122.8 Ar-CH
1221 -CO-CH=
61.1 -O-CHz2-
14.4 -CHs
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Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of Ethyl 3-nitrocinnamate and to confirm its molecular
weight.

GC-MS Protocol

o Sample Preparation: Prepare a 1 mg/mL solution of Ethyl 3-nitrocinnamate in a suitable
solvent such as dichloromethane or ethyl acetate.

e Instrument: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS
system).

e GC Parameters:

o

Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 pm film thickness)

[¢]

Inlet Temperature: 250°C

[¢]

Injection Volume: 1 pL (splitless mode)

[e]

Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to
280°C at 10°C/min, hold for 5 minutes.

e MS Parameters:
o lonization Mode: Electron lonization (El) at 70 eV
o Mass Range: m/z 40-400
o Scan Rate: 2 scans/second

» Data Analysis: Identify the peak corresponding to Ethyl 3-nitrocinnamate in the total ion
chromatogram. Analyze the corresponding mass spectrum to identify the molecular ion and
characteristic fragment ions.

Quantitative GC-MS Data
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Retention Time (min) Molecular lon (m/z) Key Fragment lons (m/z)

~15.5 221 193, 176, 147, 102, 76

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the Ethyl 3-
nitrocinnamate molecule.

FTIR Protocol

o Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry
KBr powder and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum
using an Attenuated Total Reflectance (ATR) accessory.

e Instrument: Bruker IFS 88 C or equivalent FTIR spectrometer.
e Parameters:

o Spectral Range: 4000-400 cm~1

o Resolution: 4 cm*

o Number of Scans: 32

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups of Ethyl 3-nitrocinnamate.

Quantitative FTIR Data
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Wavenumber (cm—*) Functional Group Assignment
~3100 Aromatic C-H stretch

~2980 Aliphatic C-H stretch

~1720 C=0 stretch (ester)

~1640 C=C stretch (alkene)

~1530 & ~1350 N-O stretch (nitro group)

~1250 C-O stretch (ester)

Logical Relationship of Analytical Techniques

The following diagram illustrates the interconnectedness of the analytical techniques for a
comprehensive characterization.

Q Initial Sample Analysis j

—

Spectroscopic Analysis Chromatographic & Mass Analysis

NMR (*H, 13C) < GC-MS
Provides detailed structural information Confirms molecular weight and purity

Complete Characterization
(Structure, Purity, Identity)
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Caption: Logical flow for the complete characterization of Ethyl 3-nitrocinnamate.

Conclusion

The application of these analytical techniques provides a robust and comprehensive
characterization of Ethyl 3-nitrocinnamate. NMR spectroscopy is paramount for unambiguous
structure elucidation, while GC-MS confirms the molecular weight and assesses purity. FTIR
spectroscopy serves as a rapid and reliable method for functional group identification. Together,
these methods ensure the quality and identity of Ethyl 3-nitrocinnamate for research,
development, and commercial purposes.

 To cite this document: BenchChem. [Application Notes and Protocols for the
Characterization of Ethyl 3-nitrocinnamate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b181331#analytical-techniques-for-the-
characterization-of-ethyl-3-nitrocinnamate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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